Dibucaine-d9 Hydrochloride
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Overview
Description
Dibucaine-d9 Hydrochloride: is a deuterated form of Dibucaine Hydrochloride, a potent local anesthetic. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s metabolic pathways. Dibucaine Hydrochloride is known for its long-acting anesthetic properties and is used primarily for surface and spinal anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with isatin, which undergoes a series of reactions to form the quinoline derivative.
Reaction Steps:
Reaction Conditions: The reactions typically involve the use of solvents like chloroform and reagents such as potassium dichromate in dilute sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dibucaine Hydrochloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially involving the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate in dilute sulfuric acid is commonly used for oxidation.
Solvents: Chloroform and methanol are frequently used as solvents in various reactions
Major Products
Oxidation Products: The oxidation of Dibucaine Hydrochloride typically leads to the formation of quinoline derivatives.
Substitution Products: Substitution reactions can yield various substituted quinoline compounds.
Scientific Research Applications
Chemistry
Analytical Chemistry: Dibucaine-d9 Hydrochloride is used in analytical chemistry for tracing metabolic pathways due to its deuterium labeling.
Biology
Electrochemical Studies: It is used in electrochemical studies to understand ion transfer and membrane transport.
Medicine
Local Anesthetic: The primary application is as a local anesthetic for surface and spinal anesthesia.
Pain Relief: It is used in topical formulations for pain relief in conditions like hemorrhoids and minor burns.
Industry
Mechanism of Action
Molecular Targets and Pathways
Sodium Channels: Dibucaine-d9 Hydrochloride exerts its effects by blocking sodium channels in neuronal membranes.
Action Potential: The inhibition of sodium ion permeability results in the failure of action potential propagation, leading to a conduction blockade and subsequent anesthesia.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but shorter duration.
Bupivacaine: Known for its long-acting properties, similar to Dibucaine, but with different pharmacokinetic profiles.
Mepivacaine: Similar in structure and function but with a faster onset and shorter duration compared to Dibucaine .
Uniqueness
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H/i1D3,4D2,7D2,14D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-DTQVSDOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675826 |
Source
|
Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98006-44-1 |
Source
|
Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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